molecular formula C20H13F4N5O2 B2632190 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine CAS No. 2034447-11-3

5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine

Cat. No.: B2632190
CAS No.: 2034447-11-3
M. Wt: 431.351
InChI Key: DYASAZVYQKPSCC-UHFFFAOYSA-N
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Description

5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine is a complex organic compound that features a unique combination of fluorinated aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the 1,2,4-oxadiazole ring, which is then functionalized with a 2-fluorophenyl group. Subsequent steps involve the introduction of the pyrimidine ring and the trifluoromethoxybenzyl group. Common reagents used in these reactions include fluorinated aromatic compounds, pyrimidine derivatives, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or halogen substituents.

Scientific Research Applications

5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its ability to interact with biological targets in pests and weeds.

Mechanism of Action

The mechanism of action of 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic rings and heterocyclic structures allow the compound to bind with high affinity to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application, but common targets include enzymes involved in metabolic processes and receptors in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine
  • 5-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine
  • 5-(3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine

Uniqueness

The uniqueness of 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)benzyl)pyrimidin-4-amine lies in its specific combination of fluorinated aromatic rings and heterocyclic structures, which confer unique chemical and biological properties. The presence of the trifluoromethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[[4-(trifluoromethoxy)phenyl]methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N5O2/c21-16-4-2-1-3-14(16)18-28-19(31-29-18)15-10-25-11-27-17(15)26-9-12-5-7-13(8-6-12)30-20(22,23)24/h1-8,10-11H,9H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYASAZVYQKPSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=CN=C3NCC4=CC=C(C=C4)OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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